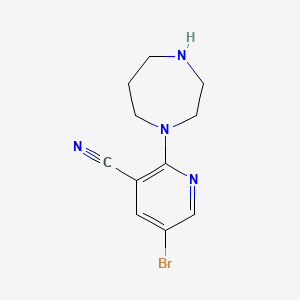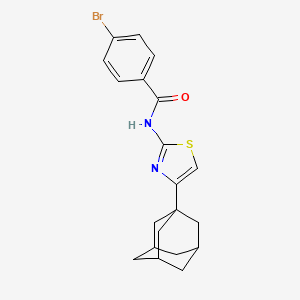![molecular formula C16H19N5 B12228385 5-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine](/img/structure/B12228385.png)
5-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-{2-Azabicyclo[221]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine typically involves multiple steps, starting with the construction of the azabicyclo[2.2.1]heptane core. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the pyrimidinyl and pyridinyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions. The goal is to achieve high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: It can serve as a ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-enes: These compounds share the azabicyclo[2.2.1]heptane core but differ in the attached functional groups.
2-Oxa-5-azabicyclo[2.2.1]heptanes: These compounds feature an oxygen atom in the bicyclic structure, which can alter their chemical properties and reactivity.
Uniqueness
5-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine is unique due to the combination of its bicyclic core with pyrimidinyl and pyridinyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19N5 |
|---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
5-[2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine |
InChI |
InChI=1S/C16H19N5/c1-10-15(17)5-12(6-18-10)13-7-19-16(20-8-13)21-9-11-2-3-14(21)4-11/h5-8,11,14H,2-4,9,17H2,1H3 |
InChI Key |
LCZCDHNCSJIMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CN=C(N=C2)N3CC4CCC3C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12228311.png)

![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12228323.png)

![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenyl)acetamide](/img/structure/B12228334.png)
![8-Fluoro-2-methyl-6-(3-methylsulfonylphenyl)-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-benzoxazin-3-one](/img/structure/B12228340.png)
![2-({1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12228342.png)
![2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12228361.png)
![N-[(1,4-dioxan-2-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B12228365.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228367.png)
![6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one](/img/structure/B12228370.png)
![isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12228378.png)
![3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12228384.png)
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B12228398.png)
